molecular formula C17H21N3O2S B2977253 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1448065-46-0

2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2977253
CAS No.: 1448065-46-0
M. Wt: 331.43
InChI Key: PYMSUOPSSWJMAZ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Introduction of the oxan-4-yl group: This step involves the reaction of the pyrazole intermediate with an oxan-4-yl halide in the presence of a base.

    Attachment of the benzylsulfanyl group: This can be done by reacting the intermediate with benzyl mercaptan under basic conditions.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-benzylated products or reduced functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzylsulfanyl group.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can be compared with other similar compounds, such as:

  • 2-(benzylsulfanyl)-1,3-oxazole-4-carboxylic acid
  • 5-(benzylsulfanyl)-2-phenyl-oxazole-4-yl
  • 5-(benzylsulfanyl)-2-(4-chlorophenyl)-oxazole-4-yl

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the benzylsulfanyl, oxan-4-yl, and pyrazol-4-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-17(13-23-12-14-4-2-1-3-5-14)19-15-10-18-20(11-15)16-6-8-22-9-7-16/h1-5,10-11,16H,6-9,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMSUOPSSWJMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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